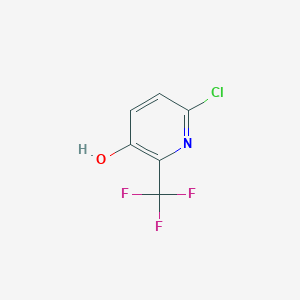

6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine

Descripción general

Descripción

6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is a white or grayish-white solid powder at room temperature . It is a commercially synthesized organic compound, often appearing in the form of its keto tautomer rather than a pyridine hydroxyl form . It is commonly used as an intermediate in organic synthesis .

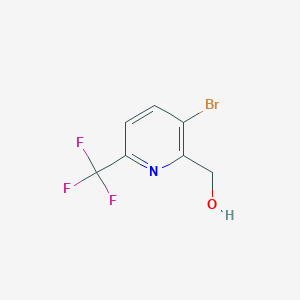

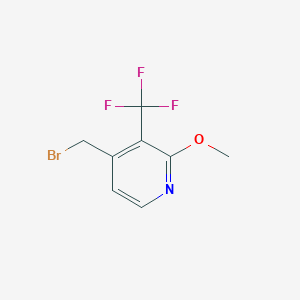

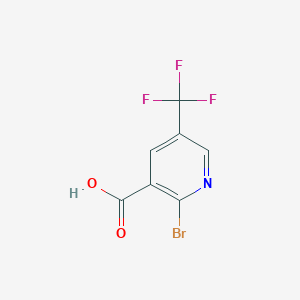

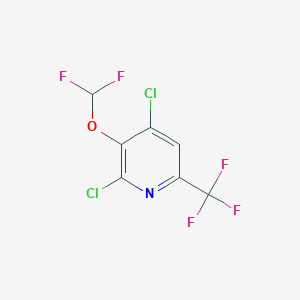

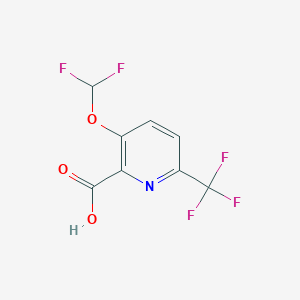

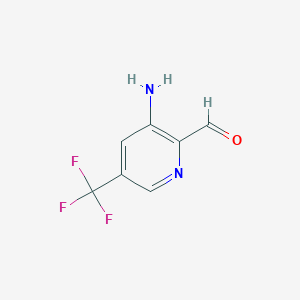

Molecular Structure Analysis

The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of a fluorine atom and a pyridine structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .Physical And Chemical Properties Analysis

6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is a white or grayish-white solid powder at room temperature . It has general solubility in ether solvents and poor solubility in water . The molecule has a molar mass of 181.54, a density of 1.417g/cm³, a melting point of 33-35℃, a boiling point of 147.459°C at 760 mmHg, and a flash point of 42.982°C .Aplicaciones Científicas De Investigación

Antimicrobial Activities and DNA Interaction

6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine, characterized using various spectroscopic methods, has demonstrated potential in antimicrobial activities. Its impact on DNA was assessed using agarose gel electrophoresis experiments (Evecen et al., 2017).

Structural and Spectroscopic Properties

Its structural and spectroscopic properties have been extensively studied, providing valuable insights into its molecular structure, vibrational frequencies, and electronic absorption spectra. Such research is crucial for understanding its chemical behavior and potential applications in various scientific fields (Evecen et al., 2017).

Versatile Intermediate for Synthesis

The compound is a versatile intermediate in synthesizing trifluoromethylated N-heterocycles, indicating its significant role in organic synthesis and pharmaceutical research (Channapur et al., 2019).

Functionalization and Electrophilic Substitutions

It has been utilized in site-selective electrophilic substitutions and functionalizations, demonstrating its utility in chemical synthesis and the development of novel compounds (Mongin et al., 1998).

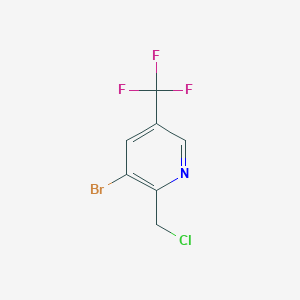

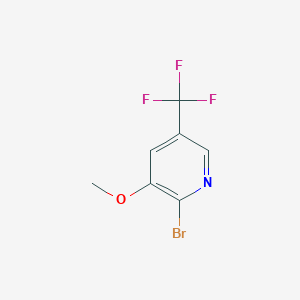

Synthesis of Pyridine Derivatives

The compound has been instrumental in synthesizing various pyridine derivatives, highlighting its importance in the field of heterocyclic chemistry and its potential in developing new pharmaceuticals and agrochemicals (Zuo, 2010).

Metalation and Subsequent Functionalization

Research has also delved into its metalation and subsequent functionalization, offering insights into more advanced chemical reactions and the synthesis of complex molecules (Schlosser & Marull, 2003).

Mecanismo De Acción

Target of Action

It’s known that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The mode of action of 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine involves key hydrogen bonding interactions with the protein. This interaction lowers the pKa of the cyclic carbamate, thereby enhancing the drug’s potency toward reverse transcriptase enzyme inhibition .

Biochemical Pathways

It’s known that the compound participates in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

It’s known that the compound exhibits improved drug potency toward reverse transcriptase enzyme inhibition .

Safety and Hazards

Direcciones Futuras

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of TFMP will be discovered in the future .

Propiedades

IUPAC Name |

6-chloro-2-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-4-2-1-3(12)5(11-4)6(8,9)10/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHTYBBJIFJXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

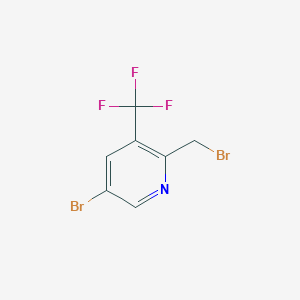

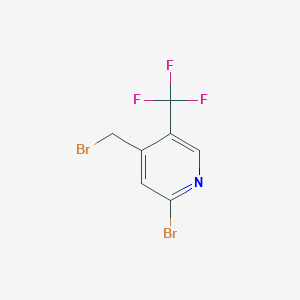

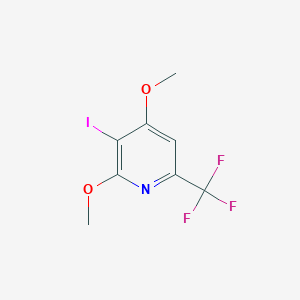

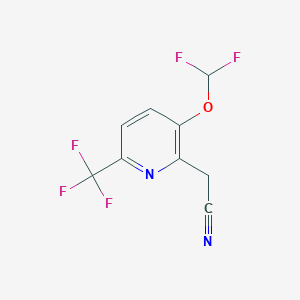

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.